molecular formula C14H28O B14399069 2-Pentylnonanal CAS No. 88015-71-8

2-Pentylnonanal

Cat. No.: B14399069
CAS No.: 88015-71-8
M. Wt: 212.37 g/mol
InChI Key: DXRZZZFLQMCCFC-UHFFFAOYSA-N
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Description

2-Pentylnonanal is an organic compound that belongs to the class of aldehydes. It is characterized by a long carbon chain with a terminal aldehyde group. The molecular formula of this compound is C14H28O, and it has a molecular weight of 210.3556 g/mol . This compound is known for its distinctive odor and is often used in fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylnonanal can be synthesized through various organic reactions. One common method involves the oxidation of primary alcohols. For instance, this compound can be prepared by the oxidation of 2-Pentylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This method involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex, to form an aldehyde. The resulting aldehyde is then hydrogenated to yield this compound .

Chemical Reactions Analysis

Types of Reactions

2-Pentylnonanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

Scientific Research Applications

2-Pentylnonanal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the fragrance and flavor industry due to its distinctive odor. .

Mechanism of Action

The mechanism of action of 2-Pentylnonanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can further undergo various chemical transformations. The aldehyde group can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentylnonanal is unique due to its specific carbon chain length and the position of the aldehyde group. This gives it distinct chemical properties and reactivity compared to other aldehydes. Its specific odor profile also makes it valuable in the fragrance industry .

Properties

CAS No.

88015-71-8

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

2-pentylnonanal

InChI

InChI=1S/C14H28O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

DXRZZZFLQMCCFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCC)C=O

Origin of Product

United States

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